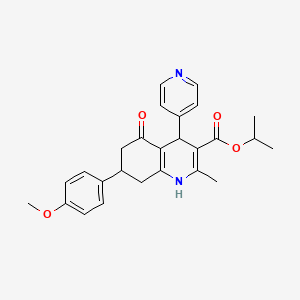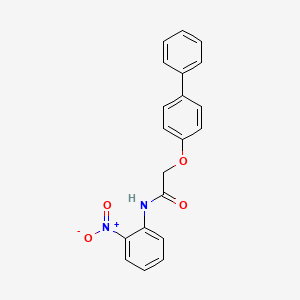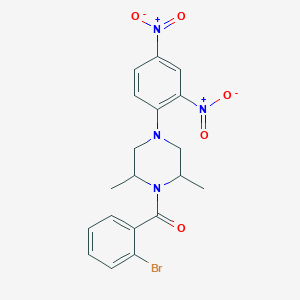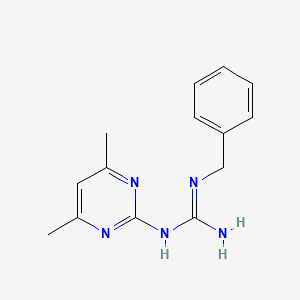![molecular formula C22H19N3O2 B4970260 N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide](/img/structure/B4970260.png)
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide, also known as BIP, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. BIP is a small molecule that has been synthesized through a series of chemical reactions.
作用机制
The mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide is not fully understood. However, studies have suggested that this compound exerts its therapeutic effects by modulating various signaling pathways involved in cell growth, inflammation, and apoptosis. This compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. Additionally, this compound has been found to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have reported that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, this compound has been shown to protect neuronal cells from oxidative stress-induced cell death.
实验室实验的优点和局限性
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal compound for in vitro studies. Additionally, this compound has been shown to exhibit low toxicity, indicating its potential for therapeutic applications. However, this compound has some limitations for lab experiments. Its solubility in water is limited, which can make it challenging to use in certain assays. Additionally, this compound is relatively expensive, which can limit its use in large-scale studies.
未来方向
There are several future directions for N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide research. One potential area of research is the development of this compound analogs with improved solubility and potency. Additionally, studies can focus on investigating the potential therapeutic applications of this compound in other diseases, such as cardiovascular diseases and metabolic disorders. Furthermore, research can explore the use of this compound in combination therapy with other drugs to enhance its therapeutic effects.
合成方法
The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide involves a multi-step process that starts with the condensation reaction of 2-aminobenzimidazole and 4-bromoaniline. This reaction yields 4-(1H-benzimidazol-2-yl)aniline, which is then reacted with 2-phenoxypropanoic acid to produce this compound. The final product is obtained after purification using column chromatography.
科学研究应用
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have reported that this compound exhibits anti-tumor activity by inhibiting the proliferation of cancer cells. Additionally, this compound has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, this compound has been found to have neuroprotective effects by preventing neuronal cell death.
属性
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-15(27-18-7-3-2-4-8-18)22(26)23-17-13-11-16(12-14-17)21-24-19-9-5-6-10-20(19)25-21/h2-15H,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRLDHDRGLGFKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B4970216.png)


![4-[(3-nitrophenyl)amino]-1,2-naphthalenedione](/img/structure/B4970237.png)
![4-ethoxy-3-nitro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4970242.png)
![2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B4970259.png)
![4-[(3,4-dimethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4970263.png)
![N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]propanamide](/img/structure/B4970270.png)

![5-{4-[(3-methylbenzyl)oxy]benzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4970290.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(3,4-difluorobenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B4970295.png)